molecular formula C4H8N2O B1590034 (3S,4S)-3-Amino-4-methylazetidin-2-one CAS No. 87791-62-6

(3S,4S)-3-Amino-4-methylazetidin-2-one

Cat. No.: B1590034
CAS No.: 87791-62-6
M. Wt: 100.12 g/mol
InChI Key: HEKIBZBEXRTFRP-HRFVKAFMSA-N
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Description

(3S,4S)-3-Amino-4-methylazetidin-2-one is a chiral azetidinone derivative, which is a four-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-4-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the ring-closing metathesis (RCM) of diallylamine derivatives, followed by selective functional group transformations. For instance, starting from commercially available diallylamine, the intermediate can be subjected to RCM to form the azetidinone ring, followed by functional group modifications to introduce the amino and methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-4-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(3S,4S)-3-Amino-4-methylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-4-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-Amino-4-methylazetidin-2-one: A stereoisomer with different spatial arrangement of atoms.

    (3S,4R)-3-Amino-4-methylazetidin-2-one: Another stereoisomer with distinct properties.

    (3R,4S)-3-Amino-4-methylazetidin-2-one: Yet another stereoisomer with unique characteristics.

Uniqueness

(3S,4S)-3-Amino-4-methylazetidin-2-one is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities and properties compared to its stereoisomers .

Properties

IUPAC Name

(3S,4S)-3-amino-4-methylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-2-3(5)4(7)6-2/h2-3H,5H2,1H3,(H,6,7)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKIBZBEXRTFRP-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522798
Record name (3S,4S)-3-Amino-4-methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87791-62-6
Record name (3S,4S)-3-Amino-4-methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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